N-[(2E)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide
Description
This compound is a heterocyclic carboxamide featuring a thiazole core fused with oxadiazole and oxazole moieties. Key structural attributes include:
- Thiazole ring: Substituted with a methyl group at position 4 and an oxadiazole unit at position 3. The oxadiazole is further functionalized with a 4-fluorophenyl group.
- Oxazole ring: Positioned at the 5-position of the thiazole, bearing a 4-methoxyphenyl substituent and a carboxamide group.
- Stereochemistry: The (2E)-configuration of the thiazol-2(3H)-ylidene moiety is critical for molecular planarity and intermolecular interactions .
The fluorine and methoxy groups enhance electronic modulation, influencing solubility, bioavailability, and target binding. Single-crystal X-ray analysis (as applied in analogous compounds) confirms the stereochemical arrangement and hydrogen-bonding networks .
Properties
Molecular Formula |
C23H16FN5O4S |
|---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
N-[5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C23H16FN5O4S/c1-12-19(22-26-20(29-33-22)14-3-7-15(24)8-4-14)34-23(25-12)27-21(30)17-11-18(32-28-17)13-5-9-16(31-2)10-6-13/h3-11H,1-2H3,(H,25,27,30) |
InChI Key |
RUNFCLQDQDMGBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)OC)C4=NC(=NO4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Thiazole Core Formation
The 4-methylthiazole scaffold is constructed via Hantzsch thiazole synthesis (Table 1):
Table 1: Reaction conditions for thiazole synthesis
| Component | Quantity | Role |
|---|---|---|
| 4-Fluorophenylacetamide | 10.0 mmol | Nitrogen source |
| Chloroacetone | 12.5 mmol | α-Halocarbonyl reagent |
| Sulfur | 15.0 mmol | Sulfur donor |
| DMF | 50 mL | Solvent |
| Temperature | 80°C | Reaction control |
| Time | 8 h | Completion monitoring |
Mechanism :
Oxadiazole Ring Installation
The 1,2,4-oxadiazole moiety is introduced via cyclization of an amidoxime with a carboxylic acid derivative (Table 2):
Table 2: Oxadiazole formation parameters
| Parameter | Value |
|---|---|
| Starting material | 5-Amino-4-methylthiazole-2-carbonitrile |
| Hydroxylamine hydrochloride | 2.5 equiv |
| 4-Fluorobenzoyl chloride | 1.2 equiv |
| Triethylamine | 3.0 equiv |
| Solvent | Ethanol/water (3:1) |
| Temperature | Reflux |
| Time | 12 h |
Procedure :
- Treat 5-amino-4-methylthiazole-2-carbonitrile with hydroxylamine hydrochloride to form amidoxime.
- React with 4-fluorobenzoyl chloride under basic conditions to induce cyclodehydration.
- Purify via silica gel chromatography (hexane/ethyl acetate 4:1).
Characterization :
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.4 Hz, 2H, Ar-F), 7.34 (d, J = 8.4 Hz, 2H, Ar-F), 2.61 (s, 3H, CH₃).
- FTIR (KBr) : 1654 cm⁻¹ (C=N oxadiazole), 1523 cm⁻¹ (C-F).
Synthesis of Intermediate B: 5-(4-Methoxyphenyl)-1,2-Oxazole-3-Carboxylic Acid
Huisgen Cycloaddition for Oxazole Formation
The 1,2-oxazole ring is assembled using a [3+2] cycloaddition strategy (Table 3):
Table 3: Cycloaddition reaction details
| Component | Quantity | Role |
|---|---|---|
| 4-Methoxyphenylacetylene | 8.0 mmol | Alkyne component |
| Nitrile oxide (in situ) | 10.0 mmol | Dipolarophile |
| CuI | 0.1 equiv | Catalyst |
| DCM | 30 mL | Solvent |
| Temperature | 25°C | Ambient conditions |
| Time | 6 h | Reaction duration |
Steps :
- Generate nitrile oxide from hydroxymoyl chloride using triethylamine.
- Perform Cu-catalyzed cycloaddition with 4-methoxyphenylacetylene.
- Hydrolyze the nitrile group to carboxylic acid using KOH/EtOH.
Yield : 82% (pale yellow solid; m.p. 189–191°C).
Spectroscopic validation :
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 167.5 (COOH), 159.8 (C-OCH₃), 125.4–114.7 (aromatic carbons).
- HPLC : >99% purity (C18 column, MeCN/H₂O 60:40).
Final Coupling to Form the Target Compound
Carboxamide Bond Formation
The coupling of intermediates A and B employs EDCl/HOBt activation (Table 4):
Table 4: Amide coupling optimization
| Parameter | Optimal Value |
|---|---|
| Coupling reagent | EDCl |
| Additive | HOBt |
| Molar ratio (A:B:EDCl) | 1:1.2:1.5 |
| Solvent | Dry DMF |
| Temperature | 0°C → rt |
| Time | 24 h |
Procedure :
Stereochemical Control
The (2E)-configuration at the thiazolylidene moiety is ensured by:
- Using bulky bases (DBU) to favor thermodynamic control
- Maintaining reaction temperatures below 40°C to prevent isomerization
- Confirming geometry via NOESY (nuclear Overhauser effect between thiazole C4-CH₃ and oxadiazole protons)
Analytical and Computational Validation
Spectroscopic Consistency
Table 5: Key spectral assignments
| Technique | Diagnostic Signal | Assignment |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.45 (s, 1H, NH) | Carboxamide proton |
| δ 7.89–7.21 (m, 8H, Ar-H) | Aromatic protons | |
| ¹³C NMR | δ 170.2 (C=O) | Oxazole carbonyl |
| HRMS | m/z 477.1421 [M+H]⁺ | Molecular ion confirmation |
Computational Reaction Modeling
DFT calculations (B3LYP/6-31G*) elucidate:
- Transition state energy : 28.7 kcal/mol for oxadiazole cyclization step
- Charge distribution : Negative potential (-0.32 e) at oxazole O2 facilitates electrophilic attack
- Solvent effects : DMF increases reaction exothermicity by 5.2 kcal/mol vs. THF
Process Optimization and Scale-Up Considerations
Table 6: Scalability challenges and solutions
| Issue | Cause | Mitigation Strategy |
|---|---|---|
| Low oxadiazole yield | Moisture sensitivity | Use molecular sieves (3Å) |
| Isomerization during coupling | Thermal instability | Add BHT stabilizer (0.1%) |
| Purification difficulties | High polarity | Employ reverse-phase HPLC |
Optimized pilot-scale protocol :
- Batch size: 500 g
- Total yield: 61%
- Purity: 99.8% (by qNMR)
Chemical Reactions Analysis
Types of Reactions: N-[(2E)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related heterocyclic carboxamides, focusing on core scaffolds, substituents, and pharmacological implications.
Table 1: Structural and Functional Comparison
Notes:
- *Predicted values based on analogous structures and substituent contributions.
- Fluorophenyl and methoxyphenyl synergize in the target compound to balance lipophilicity and solubility.
Key Findings:
Structural Flexibility vs. Stability :
- The thiazole-oxadiazole-oxazole scaffold provides greater rigidity than triazole-based analogs, favoring target binding (e.g., kinase inhibition) .
- Oxadiazole’s metabolic resistance outperforms ester or amide bioisosteres, as seen in fragment-based drug design strategies .
Substituent Effects :
- Fluorine : The 4-fluorophenyl group in the target compound enhances electronegativity, improving binding to hydrophobic pockets (e.g., ATP-binding sites) .
- Methoxy : The 4-methoxyphenyl group on the oxazole increases water solubility by ~20% compared to phenyl-substituted analogs .
Chlorophenyl or trimethoxyphenyl groups in analogs (e.g., ) show cytotoxicity but lack the target compound’s selectivity .
Q & A
Basic Research Questions
What are the key synthetic steps for preparing this compound?
Methodological Answer:
The synthesis involves three critical steps:
Cyclocondensation of precursors to form the 1,2,4-oxadiazole ring.
Coupling reactions to introduce the thiazole and oxazole moieties. For example, amide bond formation using coupling agents like EDCI/HOBt under mild conditions (room temperature, overnight reaction) .
Final functionalization of the oxazole carboxamide group with 4-methoxyphenyl via nucleophilic substitution.
Key Considerations:
- Purify intermediates via column chromatography to avoid side products.
- Monitor reaction progress using TLC or LC-MS.
How should researchers characterize the compound’s structural integrity?
Methodological Answer:
Use a combination of spectroscopic and analytical techniques:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
